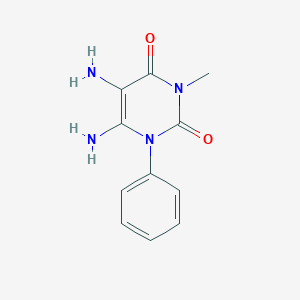
5,6-Diamino-3-methyl-1-phenyluracil
カタログ番号 B8464290
分子量: 232.24 g/mol
InChIキー: VPIHNUGBRDLODE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US04233303
Procedure details


40.5 g of 6-amino-3-methyl-5-nitroso-1-phenyl-2,4-(1H, 3H)-pyrimidinedione (XVII) in 500 ml of DMF and in the presence of 0.3 g of PtO2 was the solution catalytically hydrogenated for 20 minutes at a pressure of 200 kPa. The reaction mixture was heated and the catalyst was filtered off. After cooling, crystals were filtered off and washed with DMF and water. Yield 21.4 g (XVIII). NMR
Quantity
40.5 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:6](=[O:14])[N:5]([CH3:15])[C:4](=[O:16])[C:3]=1[N:17]=O>CN(C=O)C.O=[Pt]=O>[NH2:17][C:3]1[C:4](=[O:16])[N:5]([CH3:15])[C:6](=[O:14])[N:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:2]=1[NH2:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40.5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(N(C(N1C1=CC=CC=C1)=O)C)=O)N=O
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Pt]=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the catalyst was filtered off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
crystals were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with DMF and water
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C(N(C(N(C1N)C1=CC=CC=C1)=O)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
